REACTION_CXSMILES
|
OS(O)(=O)=O.[CH2:6]([C:13]1([CH:19]([C:25]#[N:26])[C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCOCC>[NH2:26][C:25]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:13]2([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:19]=1[C:20]([O:22][CH2:23][CH3:24])=[O:21]
|
Name
|
|
Quantity
|
4.59 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ethyl 2-(1-benzylcyclohexyl)-2-cyanoacetate
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1(CCCCC1)C(C(=O)OCC)C#N
|
Name
|
Ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a precipitate
|
Type
|
WASH
|
Details
|
washed with 28% NH3 solution
|
Type
|
WASH
|
Details
|
The organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange oil
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C2(CC3=CC=CC=C13)CCCCC2)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |